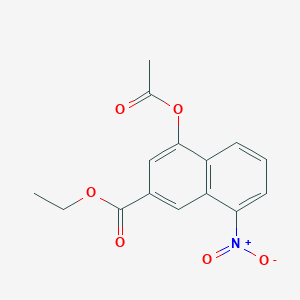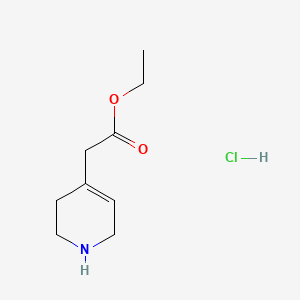
Methyl 2-amino-4-isopropoxypyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-isopropoxypyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula C9H13N3O3. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-isopropoxypyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-isopropoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-isopropoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-4-isopropoxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-amino-4-isopropoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2-Amino-4-isopropylpyrimidine: Similar to Methyl 2-amino-4-isopropoxypyrimidine-5-carboxylate but lacks the carboxylate group.
2-Amino-4-ethoxypyrimidine: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy and carboxylate groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
methyl 2-amino-4-propan-2-yloxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)15-7-6(8(13)14-3)4-11-9(10)12-7/h4-5H,1-3H3,(H2,10,11,12) |
InChIキー |
MVFVNWDFECXKNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=NC=C1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)







